molecular formula C22H24N4O5S B4227048 N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B4227048
M. Wt: 456.5 g/mol
InChI Key: BJTMKMWRGOEFNF-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, multiple methoxy groups, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Vinyl Group: This step may involve a Wittig reaction or a Heck coupling to introduce the vinyl group onto the triazole ring.

    Attachment of the Thioacetamide Moiety: This can be done through a nucleophilic substitution reaction where a thiol group reacts with an acetamide precursor.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the vinyl group.

    Reduction: Reduction reactions could target the triazole ring or the vinyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole and methoxy functionalities.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as antifungal, antibacterial, or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The methoxy groups could enhance lipophilicity, aiding in membrane permeability, while the triazole ring might interact with metal ions or other active site components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide

Uniqueness

The unique combination of the vinyl group and the specific positioning of the methoxy groups in N1-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-28-15-7-9-17(29-2)16(12-15)23-21(27)13-32-22-24-20(25-26-22)10-6-14-5-8-18(30-3)19(11-14)31-4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,26)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMKMWRGOEFNF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=N2)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(2,5-DIMETHOXYPHENYL)-2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

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